3,5-bis(3-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of substituents: The bromine, chlorine, and fluorine substituents can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Final assembly: The substituted phenyl rings are then coupled to the pyrazole core through cross-coupling reactions such as Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl substituents.
Reduction: Reduction reactions can target the halogen substituents, leading to the formation of dehalogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Products may include hydroxylated or carbonyl derivatives.
Reduction: Dehalogenated compounds or fully reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3,5-bis(3-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of halogen substituents can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
- 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole
- 3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole
- 3,5-bis(3-bromophenyl)-4-chloro-1-(4-nitrophenyl)-1H-pyrazole
Comparison:
- Uniqueness: The presence of the fluorine atom in 3,5-bis(3-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s electronic properties, reactivity, and biological activity.
- Properties: Compared to its analogs, the fluorinated compound may exhibit different solubility, stability, and binding characteristics, making it suitable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H12Br2ClFN2 |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Br2ClFN2/c22-15-5-1-3-13(11-15)20-19(24)21(14-4-2-6-16(23)12-14)27(26-20)18-9-7-17(25)8-10-18/h1-12H |
InChI Key |
IZJLZBSUOWZJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC(=CC=C4)Br)Cl |
Origin of Product |
United States |
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